
Apatinib-d8 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apatinib-d8 Hydrochloride is a deuterium-labeled derivative of Apatinib Hydrochloride. Apatinib is a highly selective and potent tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Apatinib due to the presence of deuterium atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Apatinib-d8 Hydrochloride involves the incorporation of deuterium atoms into the Apatinib molecule. The general synthetic route includes the following steps:
Deuteration of Cyclopentyl Group: The cyclopentyl group in Apatinib is replaced with a deuterated cyclopentyl group using deuterium gas (D2) under high pressure and temperature conditions.
Formation of Apatinib-d8: The deuterated intermediate is then reacted with 4-(pyridin-4-ylmethyl)pyridin-2-amine to form Apatinib-d8.
Hydrochloride Formation: Finally, Apatinib-d8 is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterium gas are used to deuterate the cyclopentyl group.
Automated Synthesis: Automated reactors are employed to carry out the subsequent reactions under controlled conditions.
Purification and Crystallization: The final product is purified using chromatographic techniques and crystallized to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Apatinib-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Apatinib-d8 can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to its amine derivatives.
Substitution: Apatinib-d8 can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: N-oxides of Apatinib-d8.
Reduction: Amine derivatives of Apatinib-d8.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Apatinib-d8 Hydrochloride is extensively used in scientific research for various applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion (ADME) profiles of Apatinib.
Metabolic Studies: The deuterium labeling helps in tracing the metabolic pathways and identifying metabolites.
Cancer Research: Apatinib-d8 is used in preclinical studies to evaluate its efficacy in inhibiting tumor growth and angiogenesis.
Drug Development: It serves as a reference standard in the development of new tyrosine kinase inhibitors.
Mécanisme D'action
Apatinib-d8 Hydrochloride exerts its effects by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2). This inhibition blocks the VEGFR2-mediated signaling pathways, which are crucial for angiogenesis and tumor growth. The compound also affects other molecular targets such as c-RET, c-KIT, and c-SRC, contributing to its anti-tumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Apatinib Hydrochloride: The non-deuterated form of Apatinib-d8 Hydrochloride.
Lenvatinib: Another tyrosine kinase inhibitor targeting VEGFR2.
Sorafenib: A multi-kinase inhibitor with anti-angiogenic properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracing in biological systems .
Propriétés
Formule moléculaire |
C24H24ClN5O |
|---|---|
Poids moléculaire |
442.0 g/mol |
Nom IUPAC |
N-[4-(1-cyano-2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H23N5O.ClH/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H/i1D2,2D2,11D2,12D2; |
Clé InChI |
YJFMYZMORFXPKW-DBYQDOQESA-N |
SMILES isomérique |
[2H]C1(C(C(C(C1([2H])[2H])(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canonique |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
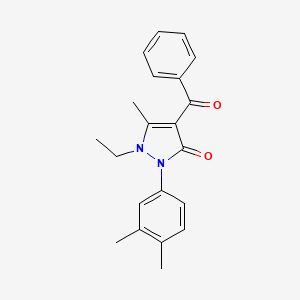

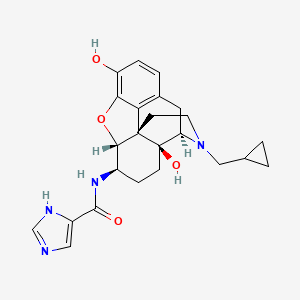





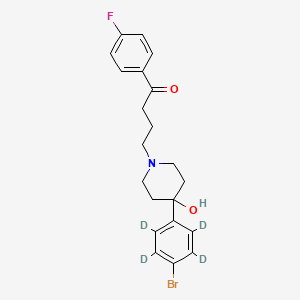
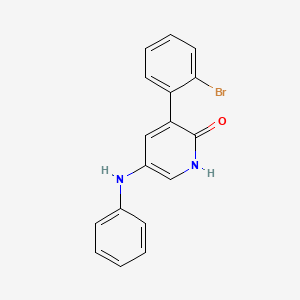
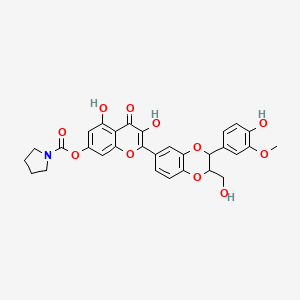

![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
